molecular formula C17H16O4 B15163342 Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate CAS No. 142588-30-5

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate

Cat. No.: B15163342
CAS No.: 142588-30-5
M. Wt: 284.31 g/mol
InChI Key: WVAGUIOPLGYTOX-UHFFFAOYSA-N
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Description

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is a cinnamate derivative featuring a benzyloxy group at the 4-position and a hydroxyl group at the 2-position of the phenyl ring. The compound’s structure combines electron-donating (benzyloxy) and hydrogen-bonding (hydroxyl) substituents, influencing its physicochemical properties and reactivity.

Properties

CAS No.

142588-30-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 3-(2-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O4/c1-20-17(19)10-8-14-7-9-15(11-16(14)18)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3

InChI Key

WVAGUIOPLGYTOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ester moiety undergoes oxidation under controlled conditions. For example:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces an epoxide derivative.

  • Oxidative cleavage : Ozonolysis followed by reductive workup yields a diketone intermediate.

Reaction TypeReagents/ConditionsProductYieldReference
EpoxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxide75%
OzonolysisO₃, then Zn/H₂ODiketone68%

Hydrolysis Reactions

The ester group is susceptible to hydrolysis:

  • Acidic hydrolysis : Concentrated HCl in refluxing ethanol generates the free carboxylic acid.

  • Basic hydrolysis : NaOH in aqueous THF produces the sodium carboxylate salt.

Hydrolysis TypeConditionsProductYield
AcidicHCl/EtOH, reflux3-[4-(Benzyloxy)-2-hydroxyphenyl]prop-2-enoic acid82%
BasicNaOH/THF-H₂OSodium 3-[4-(Benzyloxy)-2-hydroxyphenyl]prop-2-enoate90%

Cycloaddition Reactions

The conjugated double bond participates in Diels-Alder reactions. For instance, with maleic anhydride as a dienophile:

  • Reaction in toluene at 110°C yields a bicyclic adduct.

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 12 hBicyclic lactone65%

Alkylation and Acylation of the Phenolic Hydroxyl Group

The free hydroxyl group at the 2-position undergoes typical phenol reactions:

  • Benzylation : Further protection with benzyl bromide/K₂CO₃ in acetone enhances solubility for subsequent steps .

  • Acetylation : Acetic anhydride/pyridine produces the acetylated derivative .

ReactionReagentsProductYield
BenzylationBnBr, K₂CO₃, acetone2-Benzyloxy derivative88%
AcetylationAc₂O, pyridine2-Acetoxy derivative92%

Michael Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor. Example with methyl acetoacetate:

  • In CH₂Cl₂ with K₂CO₃, the reaction produces a 1,4-adduct .

NucleophileConditionsProductYield
Methyl acetoacetateK₂CO₃, CH₂Cl₂, RT1,4-Adduct61%

Ring-Closing Metathesis

The compound’s alkene participates in Grubbs-catalyzed metathesis. For example:

  • With Grubbs first-generation catalyst in CH₂Cl₂ at 50°C, a dihydrofuran derivative forms .

CatalystConditionsProductYield
Grubbs ICH₂Cl₂, 50°C, 28 hDihydrofuran82%

Claisen-Schmidt Condensation

The α,β-unsaturated ester reacts with aromatic aldehydes under basic conditions:

  • With benzaldehyde/K₂CO₃ in refluxing ethanol, a chalcone derivative forms.

AldehydeConditionsProductYield
BenzaldehydeK₂CO₃, EtOH, refluxChalcone analog76%

Key Mechanistic Insights

  • The electron-withdrawing ester group enhances the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic additions.

  • The benzyloxy group stabilizes intermediates via resonance during aryl-based reactions .

  • Steric hindrance from the hydroxyphenyl group influences regioselectivity in cycloadditions .

Scientific Research Applications

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy and benzyloxy groups play a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, molecular properties, and inferred reactivity.

Methyl 4-Chlorocinnamate (C₁₀H₉ClO₂)

  • Molecular Weight : 196.63 g/mol .
  • Substituents : 4-chlorophenyl.
  • Key Differences :
    • The electron-withdrawing chlorine substituent reduces electron density on the aromatic ring, contrasting with the electron-donating benzyloxy group in the target compound.
    • Lacks the 2-hydroxyl group, resulting in lower polarity and reduced hydrogen-bonding capacity.
  • Applications : Chlorinated cinnamates are often intermediates in agrochemical synthesis due to their stability and electrophilic reactivity .

Methyl (2E)-3-[4-(Benzyloxy)phenyl]prop-2-enoate (C₁₇H₁₆O₃)

  • Molecular Weight : 268.31 g/mol .
  • Key Differences: The absence of the 2-hydroxyl group reduces polarity and solubility in polar solvents compared to the target compound. Benzyloxy acts as a protecting group, which can be deprotected to yield phenolic derivatives under hydrogenolysis or acidic conditions.
  • Reactivity : The bulky benzyloxy group may sterically hinder electrophilic substitution at the ortho position .

Methyl 3-[4-(Bromomethyl)phenyl]prop-2-enoate (C₁₁H₁₁BrO₂)

  • Molecular Weight : 255.11 g/mol .
  • Substituents : 4-bromomethyl group.
  • Key Differences :
    • The bromomethyl group introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling or amination), unlike the inert benzyloxy or hydroxyl groups in the target compound.
    • Higher molecular weight due to bromine but lower than the target compound due to a smaller aromatic system .

Target Compound: Methyl 3-[4-(Benzyloxy)-2-hydroxyphenyl]prop-2-enoate (C₁₇H₁₆O₄)

  • Molecular Weight : ~284.31 g/mol (estimated).
  • Substituents : 4-benzyloxy and 2-hydroxyl groups.
  • Unique Features: The 2-hydroxyl group enhances acidity (pKa ~10–12) and enables hydrogen bonding, increasing solubility in polar solvents like methanol or water. Combined substituents create electronic interplay: benzyloxy donates electron density, while the hydroxyl group withdraws it via resonance.
  • Potential Applications: Suited for drug discovery (e.g., kinase inhibitors) where hydrogen-bonding motifs are critical .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₇H₁₆O₄ ~284.31 4-Benzyloxy, 2-hydroxyl High polarity, bioactive intermediates
Methyl 4-chlorocinnamate C₁₀H₉ClO₂ 196.63 4-Chloro Electrophilic reactivity, agrochemicals
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate C₁₇H₁₆O₃ 268.31 4-Benzyloxy Protecting group strategies
Methyl 3-[4-(bromomethyl)phenyl]prop-2-enoate C₁₁H₁₁BrO₂ 255.11 4-Bromomethyl Nucleophilic substitution reactions

Research Implications and Reactivity Trends

  • Steric and Electronic Effects : The 2-hydroxyl group in the target compound may direct electrophilic substitution to the para position relative to the benzyloxy group, a pattern observed in ortho-hydroxylated aromatics .
  • Synthetic Utility: The benzyloxy group can be selectively removed to expose a phenolic hydroxyl, enabling sequential functionalization—a strategy common in natural product synthesis .
  • Biological Relevance : Hydroxyl-containing cinnamates exhibit enhanced binding to biological targets (e.g., enzymes or receptors) compared to halogenated analogs .

Biological Activity

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

  • Molecular Formula: C16H16O4
  • Molecular Weight: 272.30 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The presence of hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells, which is critical in preventing cellular damage and aging .
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes related to inflammation and cancer progression, thereby exerting therapeutic effects against various diseases .
  • Modulation of Signaling Pathways: It interacts with molecular targets such as kinases and transcription factors, influencing pathways involved in cell proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Case Study on Hepatocellular Carcinoma (HCC): In vitro experiments demonstrated that this compound significantly inhibited the viability of Huh7 cells (a human liver cancer cell line) at non-cytotoxic concentrations. The IC50 value was determined to be approximately 38.15 μM after 48 hours of treatment .
  • Mechanism: The compound was found to downregulate the expression of integrin α7, a protein associated with metastasis, and inhibited the activation of downstream signaling pathways such as FAK/AKT .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: Studies indicate that this compound can reduce levels of pro-inflammatory cytokines, which are key players in chronic inflammation and related diseases .

Research Applications

This compound serves as a valuable building block in organic synthesis and pharmaceutical development:

Application Details
Medicinal Chemistry Used in the synthesis of novel anticancer agents and anti-inflammatory drugs.
Biological Research Investigated for its role in cell signaling and enzyme inhibition studies.
Material Science Employed in the development of polymers and coatings due to its chemical stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoic acid using methanol under acid catalysis (e.g., H₂SO₄) . Optimization of reaction time and temperature (e.g., 60–80°C for 6–12 hours) is critical to minimize side products like hydrolysis intermediates. Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically used for purification, with yields ranging from 60–80% depending on the benzyloxy group's stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the enoate double bond (δ 6.2–7.0 ppm, J = 15–16 Hz), the benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm), and the phenolic -OH (δ 9.5–10.5 ppm, broad) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3200 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₈H₁₆O₄ (exact mass: 296.10) .

Q. How does the compound’s reactivity differ from analogs like Methyl 3-(4-methoxyphenyl)prop-2-enoate?

  • Methodological Answer : The benzyloxy group in this compound increases steric hindrance compared to methoxy analogs, slowing nucleophilic substitution reactions. However, the phenolic -OH enhances electrophilic aromatic substitution (e.g., bromination at the ortho position). Reductive hydrogenation of the double bond (using Pd/C) proceeds similarly to analogs but requires monitoring for debenzylation side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) can unambiguously confirm the E-configuration of the enoate double bond and the spatial arrangement of the benzyloxy group. For example, bond angles and torsion angles derived from crystallography can validate NMR-based assignments of coupling constants (J values) for the double bond .

Q. What strategies are effective in analyzing contradictory bioactivity data across cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Ensure assays use standardized concentrations (e.g., 1–100 μM) to rule out cytotoxicity artifacts .
  • Metabolic Stability : Test for rapid degradation in cell media (e.g., via LC-MS) to distinguish true activity from assay noise .
  • Control Experiments : Compare results with structurally similar compounds (e.g., methyl 3-(4-hydroxyphenyl)prop-2-enoate) to isolate the benzyloxy group’s contribution .

Q. How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model the compound’s binding to COX-2’s active site. Prioritize hydrogen bonding between the phenolic -OH and Arg120/His90 residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability, focusing on the benzyloxy group’s hydrophobic interactions with Val523 .

Q. What experimental design considerations are critical for studying substituent effects on antioxidant activity?

  • Methodological Answer :

  • Structural Variants : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the para position of the phenyl ring .
  • Assay Selection : Use DPPH radical scavenging and FRAP assays in parallel to evaluate both hydrogen-donating and redox potential mechanisms .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across derivatives, ensuring n ≥ 3 replicates per condition .

Safety and Experimental Design

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol, H₂SO₄) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, and segregate organic waste for incineration .

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